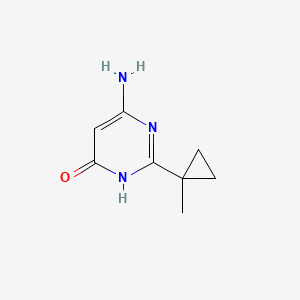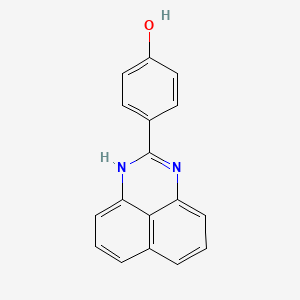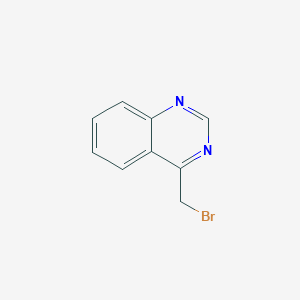
sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate, commonly referred to as SCTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. SCTP was first synthesized in the early 1990s and has since been used in a variety of laboratory experiments and research studies. This compound has a wide range of biological activities, including antiviral, anti-inflammatory, and antifungal effects. In addition, SCTP has been used to study the biochemical and physiological effects of various compounds and drugs.
Mecanismo De Acción
The exact mechanism of action of SCTP is not fully understood. However, it is believed that SCTP acts as a proton shuttle, transporting protons across membranes and into cells. This process is believed to be involved in the regulation of cellular processes and the modulation of drug activity. In addition, SCTP is believed to interact with proteins and enzymes, resulting in changes in their activity and structure.
Biochemical and Physiological Effects
SCTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that SCTP can inhibit the growth of certain viruses, bacteria, and fungi. In addition, SCTP has been shown to possess anti-inflammatory and antifungal properties. Furthermore, SCTP has been shown to modulate the activity of various enzymes and proteins, resulting in changes in their activity and structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SCTP has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, SCTP is soluble in both water and organic solvents and can be stored in aqueous solution for extended periods of time. However, there are some limitations to using SCTP in laboratory experiments. The compound is relatively unstable and can be easily degraded by heat or light. In addition, SCTP can be toxic at high concentrations and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving SCTP. These include further study of the biochemical and physiological effects of SCTP, as well as its potential applications in drug development. In addition, further research is needed to better understand the mechanism of action of SCTP and its interactions with proteins and enzymes. Finally, further research is needed to investigate the potential toxicity of SCTP and its long-term effects on biological systems.
Métodos De Síntesis
SCTP is synthesized by a reaction between 4-chlorophenyl-1,1,1-trifluoro-4-oxobut-2-en-2-olate and sodium hydroxide. This reaction is carried out in aqueous solution at a temperature of 0-5°C. The reaction is exothermic and yields a white solid product that is soluble in water and organic solvents. The reaction is typically completed within 1-2 hours.
Aplicaciones Científicas De Investigación
SCTP has been used in a variety of scientific research experiments and studies. It has been used to study the biochemical and physiological effects of various compounds and drugs, as well as their interactions with biological systems. In addition, SCTP has been used to study the antiviral, anti-inflammatory, and antifungal effects of various compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of various substances.
Propiedades
IUPAC Name |
sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1/b9-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHYICZFLLLNIS-SZKNIZGXSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C(\C(F)(F)F)/[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)



![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)


![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)

![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6602767.png)

![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)